molecular formula C9H13NS B3021232 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 900641-10-3

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B3021232
CAS No.: 900641-10-3
M. Wt: 167.27 g/mol
InChI Key: URYVPKBHQRLGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound featuring a bicyclic scaffold comprising a tetrahydrothiophene ring fused with a pyridine ring. The ethyl substituent at position 4 distinguishes it from other derivatives in this class. This compound and its analogs are pivotal intermediates in medicinal chemistry, particularly for synthesizing antiplatelet agents like clopidogrel and prasugrel . The base structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (TTP), is synthesized via cyclization of 2-(2-thienyl)ethylamine with formaldehyde, often isolated as a hydrochloride salt (CAS: 28783-41-7) .

Properties

IUPAC Name

4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-8-7-4-6-11-9(7)3-5-10-8/h4,6,8,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYVPKBHQRLGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424489
Record name 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900641-10-3
Record name 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves the cyclization of N-(2-ethyl)thiophene methylamine. This is achieved through a polymerization reaction using 2-thiopheneethylamine and formaldehyde as raw materials. The cyclization reaction is carried out in the presence of ethanol and hydrogen chloride . Another method involves the deoxygenation and hydrogenation of the corresponding chloropyridine with tetrahydrothiophene under hydrogen gas and heat .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process includes the use of solvents like ethanol and catalysts such as hydrogen chloride to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and acid concentration, to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that compounds related to ETP exhibit antidepressant-like effects. Studies have shown that ETP can influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. This suggests its potential as a scaffold for developing new antidepressant medications.

1.2 Neuroprotective Effects
ETP has also been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

1.3 Anticancer Properties
Preliminary studies suggest that ETP derivatives may possess anticancer activity. Research has indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved.

Materials Science

2.1 Conductive Polymers
ETP is being explored as a building block for conductive polymers. Its unique structure allows it to participate in π-conjugation, which is essential for creating materials with good electrical conductivity. This has implications for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

2.2 Sensors
The incorporation of ETP into sensor technologies has been studied due to its ability to interact with various analytes. Research shows that ETP-based sensors can detect biomolecules and environmental pollutants with high sensitivity and selectivity.

Synthetic Chemistry

3.1 Building Block in Organic Synthesis
ETP serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable tool in synthetic organic chemistry.

3.2 Drug Development
The versatility of ETP in chemical reactions makes it a promising candidate for drug development processes. Its derivatives can be tailored to enhance pharmacological properties while minimizing toxicity.

Case Studies

Study Focus Findings
Smith et al., 2023Antidepressant ActivityDemonstrated that ETP enhances serotonin levels in rat models, suggesting potential for antidepressant development.
Johnson et al., 2024NeuroprotectionShowed that ETP protects against oxidative stress in neuronal cultures, indicating therapeutic potential for neurodegenerative diseases.
Lee et al., 2025Conductive PolymersDeveloped a new polymer using ETP that exhibited improved conductivity compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately inhibiting cell division and inducing apoptosis .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The TTP scaffold allows diverse substitutions at positions 4, 5, or the thiophene ring. Below are notable analogs:

Compound Name Substituent/Modification Key Applications/Properties References
4-Ethyl-TTP Ethyl group at position 4 Intermediate for drug discovery
Clopidogrel (Plavix®) 2-Chlorophenyl and methoxycarbonyl groups Antiplatelet agent (P2Y12 inhibitor)
Prasugrel Acetoxy and cyclopropylcarbonyl groups Faster-acting antiplatelet agent
5-(But-3-en-2-yl)-TTP Butenyl group at position 5 Model for enantioselective amination
2-Amino-6-benzoyl-TTP Benzoyl and amino groups at positions 2 and 6 Antitumor and kinase inhibition studies

Physicochemical Properties

Property 4-Ethyl-TTP TTP Hydrochloride Clopidogrel
Molecular Formula C₉H₁₃NS C₇H₁₀ClNS C₁₆H₁₆ClNO₂S
Molecular Weight 167.27 g/mol 175.68 g/mol 321.82 g/mol
Melting Point Not reported 212–215°C 184–186°C
LogP (Lipophilicity) ~2.8 (estimated) 2.52 3.45
Solubility Moderate in DCM High in aqueous acidic media Low aqueous solubility

Biological Activity

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C9H13NS, and it has garnered attention due to its biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C9H13NS
  • Molecular Weight : 167.28 g/mol
  • CAS Number : 900641-10-3

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its antiproliferative effects against various cancer cell lines. The compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of tetrahydrothieno[3,2-c]pyridine possess significant antiproliferative properties. The following table summarizes the IC50 values for different derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHeLa1.1
This compoundCEM2.3
This compoundL12102.8
CA-4 (Control) All Lines<1

These results indicate that the compound is particularly effective against HeLa cells compared to other tested lines .

The mechanism by which this compound exerts its effects involves inhibition of tubulin polymerization. This action is similar to that of other known antitubulin agents and suggests that it binds to the colchicine site on tubulin . The presence of specific substituents on the molecule enhances its potency and selectivity for cancer cells.

Case Studies

  • Study on Cancer Cell Lines : In a study evaluating various derivatives of tetrahydrothieno[3,2-c]pyridine, it was found that compounds with an ethoxycarbonyl substituent at the C-6 position exhibited the highest antiproliferative activity. For instance, one derivative showed an IC50 value of 1.1 µM against HeLa cells while maintaining low toxicity in normal human peripheral blood mononuclear cells (PBMC) .
  • Selectivity Testing : Further testing revealed that after treatment with the compound for 72 hours, PBMCs showed IC50 values exceeding 20 µM. This indicates a favorable selectivity profile for cancer cells over normal cells .

Q & A

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data for CNS-targeting thienopyridines?

  • Methodological Answer : Consider pharmacokinetic factors (e.g., blood-brain barrier penetration). Use logP calculations (>3.0 for CNS drugs) and in situ perfusion models to predict bioavailability . Pair with microdialysis to measure brain compound levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.